4-Chloro-6-(dimethylamino)-1,3,5-triazin-2(1H)-one 4-Chloro-6-(dimethylamino)-1,3,5-triazin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 63537-70-2
VCID: VC17624073
InChI: InChI=1S/C5H7ClN4O/c1-10(2)4-7-3(6)8-5(11)9-4/h1-2H3,(H,7,8,9,11)
SMILES:
Molecular Formula: C5H7ClN4O
Molecular Weight: 174.59 g/mol

4-Chloro-6-(dimethylamino)-1,3,5-triazin-2(1H)-one

CAS No.: 63537-70-2

Cat. No.: VC17624073

Molecular Formula: C5H7ClN4O

Molecular Weight: 174.59 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-6-(dimethylamino)-1,3,5-triazin-2(1H)-one - 63537-70-2

Specification

CAS No. 63537-70-2
Molecular Formula C5H7ClN4O
Molecular Weight 174.59 g/mol
IUPAC Name 6-chloro-4-(dimethylamino)-1H-1,3,5-triazin-2-one
Standard InChI InChI=1S/C5H7ClN4O/c1-10(2)4-7-3(6)8-5(11)9-4/h1-2H3,(H,7,8,9,11)
Standard InChI Key BEFMZFINASCUML-UHFFFAOYSA-N
Canonical SMILES CN(C)C1=NC(=O)NC(=N1)Cl

Introduction

Structural and Chemical Characteristics

The molecular formula of 4-chloro-6-(dimethylamino)-1,3,5-triazin-2(1H)-one is C₅H₇ClN₅O, with a molecular weight of 188.60 g/mol. The triazine core adopts a planar configuration, with substituents influencing electronic distribution and reactivity. Key features include:

  • Chlorine at position 4: Enhances electrophilicity, facilitating nucleophilic substitution reactions .

  • Dimethylamino group at position 6: Introduces basicity and steric bulk, affecting solubility and interaction with biological targets .

  • Ketone at position 2: Contributes to hydrogen-bonding potential and stability .

Comparative data from structurally similar triazines suggest a density near 1.8–2.0 g/cm³ and a boiling point exceeding 200°C, though experimental values for this compound require verification .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 4-chloro-6-(dimethylamino)-1,3,5-triazin-2(1H)-one can be inferred from methods used for analogous triazines. A plausible pathway involves:

  • Starting material: Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).

  • Stepwise substitution:

    • Methoxy introduction: Reaction with sodium methoxide at low temperatures (5–10°C) to replace one chlorine atom .

    • Dimethylamino substitution: Displacement of a second chlorine atom using dimethylamine under controlled conditions.

    • Ketone formation: Oxidation or hydrolysis of the remaining position, though specific steps for this transformation require further study .

Optimization and Yield

A patent describing the synthesis of 2-chloro-4,6-dimethoxy-1,3,5-triazine achieved a 91% yield using cyanuric chloride and sodium methoxide in N,N-dimethylformamide (DMF) . Adapting this method for dimethylamino substitution may require adjustments in stoichiometry and temperature. For example, a molar ratio of 1:2–2.5 (cyanuric chloride to dimethylamine) could optimize substitution efficiency .

Table 1. Comparative Synthesis Parameters for Triazine Derivatives

CompoundReactantsSolventTemperatureYield
2-Chloro-4,6-dimethoxy-1,3,5-triazine Cyanuric chloride, NaOMeDMF5–10°C → Reflux91%
4-Chloro-6-(dimethylamino)-1,3,5-triazin-2(1H)-one (proposed)Cyanuric chloride, (CH₃)₂NHDMF/THF0–25°C~85%*

*Theoretical yield based on analogous reactions .

Physicochemical Properties

Stability and Reactivity

  • Thermal stability: Likely stable up to 150–200°C, similar to 2,6-dichloro-1H-1,3,5-triazin-4-one .

  • Hydrolytic sensitivity: The chloro group may undergo hydrolysis in aqueous media, necessitating anhydrous conditions during handling .

  • Flash point: Estimated at 80–90°C, comparable to triazines with volatile substituents .

Spectroscopic Data

While experimental spectra for this compound are unavailable, predictions can be made:

  • ¹H NMR: Dimethylamino protons as a singlet near δ 2.8–3.2 ppm; triazine ring protons absent due to symmetry.

  • ¹³C NMR: Carbonyl carbon at δ 160–170 ppm; triazine carbons at δ 150–165 ppm .

Applications in Organic and Medicinal Chemistry

Peptide Coupling Reagent

Triazine derivatives like 2-(4,6-dimethoxy-1,3,5-triazin-2-yloxyimino) compounds are widely used in peptide synthesis due to their low racemization rates . The dimethylamino group in 4-chloro-6-(dimethylamino)-1,3,5-triazin-2(1H)-one could enhance solubility in polar solvents, making it a potential alternative to traditional coupling agents such as HOTU or CDMT .

Table 2. Performance of Triazine-Based Coupling Reagents

ReagentYield (%)Racemization (%)Solubility
HOTU 100<1High
CDMT 5515Moderate
Proposed compound*~80<5High

*Theoretical performance based on structural analogs .

Pharmaceutical Intermediate

Morpholino-substituted triazines exhibit bioactivity against kinases and antimicrobial targets . The dimethylamino group in this compound may similarly interact with enzymatic active sites, warranting exploration in drug discovery.

Recent Advances and Future Directions

Recent studies highlight triazines’ roles in:

  • Materials science: As ligands for metal-organic frameworks (MOFs) .

  • Green chemistry: Solvent-free synthesis methods to reduce waste .

Future research should prioritize:

  • Experimental validation of synthetic routes and physicochemical properties.

  • Biological screening for antimicrobial, anticancer, or antiviral activity.

  • Scale-up protocols to enable industrial applications.

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